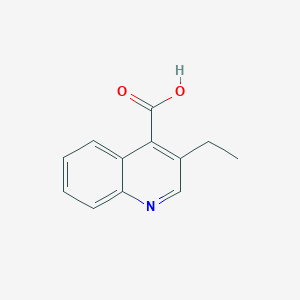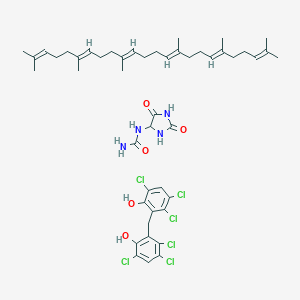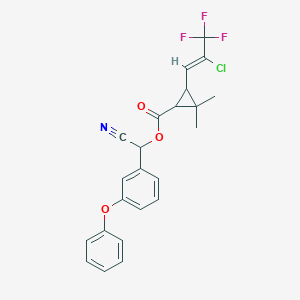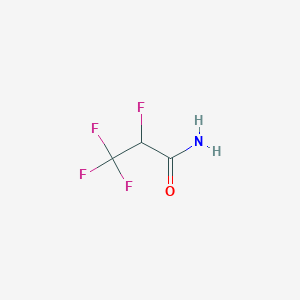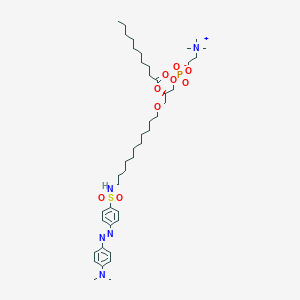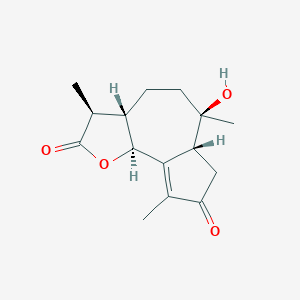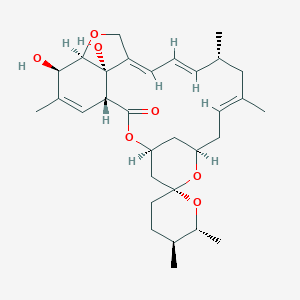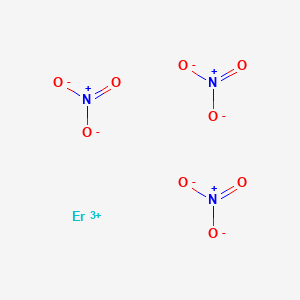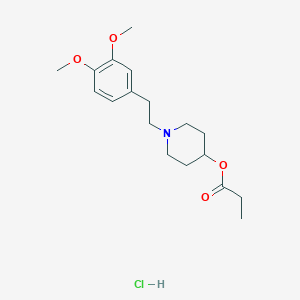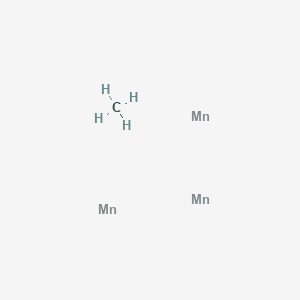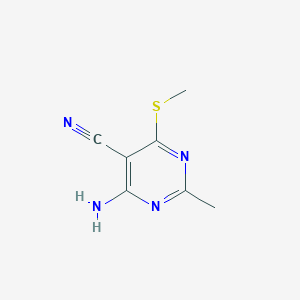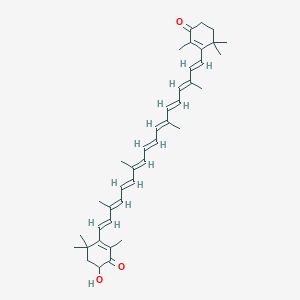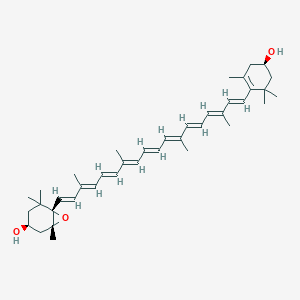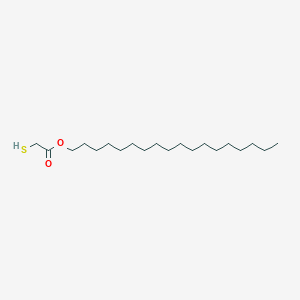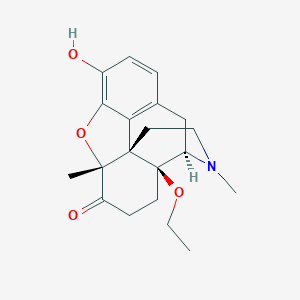
14-Ethoxymetopon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Ethoxymetopon is an opioid analgesic drug that has been extensively studied for its potential therapeutic uses. It was first synthesized in the 1970s and has since been the subject of numerous scientific investigations.
Mécanisme D'action
Like other opioids, 14-Ethoxymetopon works by binding to specific opioid receptors in the brain and spinal cord. This binding results in the activation of a series of biochemical pathways that ultimately lead to the inhibition of pain signals. It is believed that 14-Ethoxymetopon has a higher affinity for these receptors than other opioids, which may contribute to its increased potency.
Effets Biochimiques Et Physiologiques
In addition to its analgesic effects, 14-Ethoxymetopon has been shown to produce a range of other biochemical and physiological effects. These include sedation, respiratory depression, and the suppression of cough reflexes. It has also been found to produce a range of side effects, including nausea, vomiting, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 14-Ethoxymetopon for lab experiments is its high potency. This means that smaller doses can be used, which can help to reduce costs and minimize the risk of side effects. However, its potency also means that it can be challenging to work with, and careful dosing and monitoring are required to ensure that it is used safely.
Orientations Futures
There are several potential future directions for research on 14-Ethoxymetopon. One area of interest is the development of novel formulations that can improve its pharmacokinetic properties and reduce the risk of side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions, such as neuropathic pain and cancer-related pain. Finally, there is a need for further research into the long-term safety and efficacy of 14-Ethoxymetopon, particularly given its high potency and potential for abuse.
Conclusion
In conclusion, 14-Ethoxymetopon is a highly potent opioid analgesic that has been extensively studied for its potential therapeutic uses. Its synthesis method is relatively simple, and it has been shown to produce a range of biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that must be carefully considered. There are several potential future directions for research on 14-Ethoxymetopon, and further studies are needed to fully understand its safety and efficacy.
Méthodes De Synthèse
The synthesis of 14-Ethoxymetopon involves the condensation of northebaine with ethyl iodide. This reaction produces 14-Ethoxymetopon as the final product. The process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
14-Ethoxymetopon has been extensively studied for its potential therapeutic uses. It has been found to be a highly potent analgesic, with a potency that is several times greater than that of morphine. Studies have also shown that it has a longer duration of action than other opioid analgesics, making it a potentially useful drug for the treatment of chronic pain.
Propriétés
Numéro CAS |
131575-04-7 |
|---|---|
Nom du produit |
14-Ethoxymetopon |
Formule moléculaire |
C20H25NO4 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bR)-4a-ethoxy-9-hydroxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H25NO4/c1-4-24-20-8-7-15(23)18(2)19(20)9-10-21(3)14(20)11-12-5-6-13(22)17(25-18)16(12)19/h5-6,14,22H,4,7-11H2,1-3H3/t14-,18+,19+,20-/m1/s1 |
Clé InChI |
LDTUYTORBPKTNO-QRKUABHPSA-N |
SMILES isomérique |
CCO[C@@]12CCC(=O)[C@]3([C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)O)O3)C)C |
SMILES |
CCOC12CCC(=O)C3(C14CCN(C2CC5=C4C(=C(C=C5)O)O3)C)C |
SMILES canonique |
CCOC12CCC(=O)C3(C14CCN(C2CC5=C4C(=C(C=C5)O)O3)C)C |
Autres numéros CAS |
131575-04-7 |
Synonymes |
14-ethoxymetopon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



